molecular formula C17H14N6S B2477981 3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924806-13-3

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2477981
CAS No.: 924806-13-3
M. Wt: 334.4
InChI Key: XIQYGSOZHVKEMQ-UHFFFAOYSA-N
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Description

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a benzyl group at position 3 and a pyridin-2-ylmethylthio group at position 7. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-benzyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S/c1-2-6-13(7-3-1)10-23-16-15(21-22-23)17(20-12-19-16)24-11-14-8-4-5-9-18-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQYGSOZHVKEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Introduction of the benzyl group: The benzyl group is introduced at position 3 of the triazolopyrimidine ring via a nucleophilic substitution reaction.

    Attachment of the pyridin-2-ylmethylthio group: This group is attached at position 7 through a thiolation reaction using a suitable thiol reagent.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridin-2-ylmethylthio groups can be replaced by other substituents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:

    1,2,3-triazoles: These compounds share the triazole ring but may have different substituents and biological activities.

    Pyrimidines: These compounds have the pyrimidine ring but lack the triazole fusion, leading to different chemical and biological properties.

    Thioethers: Compounds with sulfur-containing groups similar to the pyridin-2-ylmethylthio group, which may exhibit similar reactivity but different overall properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazole and pyrimidine rings through cyclization reactions involving appropriate precursors and catalysts. Various reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa12.5
Similar derivative AMCF-78.0
Similar derivative BA54915.0

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer effects, this compound class has demonstrated significant antimicrobial activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The presence of the thioether group in the structure may enhance its interaction with microbial enzymes or cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is influenced by their structural features. Key aspects include:

  • Substituents on the benzyl group : Varying the substituents can modulate potency against cancer cells and microbes.
  • Pyridine moiety : The position and nature of substitutions on the pyridine ring can affect binding affinity to biological targets.

Research indicates that electron-withdrawing groups on the benzyl ring enhance anticancer activity by increasing electron density at reactive sites.

Case Studies

A case study involving a series of synthesized triazolopyrimidines demonstrated that compounds with a pyridinyl thioether exhibited enhanced cytotoxicity compared to their non-thioether counterparts. In vitro assays revealed that these compounds induced apoptosis in cancer cell lines through caspase activation pathways.

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